molecular formula C9H9NO3 B12865923 (S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate

(S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate

Cat. No.: B12865923
M. Wt: 179.17 g/mol
InChI Key: XNKRSPRKDIVKAC-ZETCQYMHSA-N
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Description

(S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization to form the pyrrolizine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted pyrrolizine derivatives.

Scientific Research Applications

(S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar pyrrolizine ring structure and exhibit comparable biological activities.

    Spiropyrrolizines: These compounds also contain a pyrrolizine ring and are synthesized via similar cycloaddition reactions.

Uniqueness

(S)-Methyl 1-oxo-2,3-dihydro-1H-pyrrolizine-3-carboxylate is unique due to its specific chiral configuration and the presence of a methyl ester group. This configuration can lead to distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl (3S)-1-oxo-2,3-dihydropyrrolizine-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-5-8(11)6-3-2-4-10(6)7/h2-4,7H,5H2,1H3/t7-/m0/s1

InChI Key

XNKRSPRKDIVKAC-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)C2=CC=CN12

Canonical SMILES

COC(=O)C1CC(=O)C2=CC=CN12

Origin of Product

United States

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